4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzyl group attached to a benzamide moiety, which is further connected to an isoindoline-1,3-dione structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in various fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound might interact with its targets, potentially interfering with cellular dna damage repair mechanisms . This interaction could lead to changes in the cellular environment, affecting the function of the targeted cells.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects that contribute to its overall biological activity.
Result of Action
It is suggested that the compound might have potential therapeutic effects due to its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
It is known that indole derivatives can have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Dosage Effects in Animal Models
It is known that some N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been tested for anti-seizure activity in mice
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both the benzyl and benzamide groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLNUBEEFIDPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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